trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name follows IUPAC guidelines for bicyclic amines and substituted alkenes. The parent structure, 2,3-dihydro-1H-inden-1-amine, forms the core, with the nitrogen atom at position 1 of the indane ring. The substituent—a 3-chloroallyl group [(E)-3-chloroprop-1-en-1-yl]—is attached to the amine via an N-alkyl linkage. The "trans" designation specifies the E-geometry of the chloroallyl double bond, where the chlorine atom and the indane moiety occupy opposite sides. The R-configuration at the chiral carbon (C1 of the indane ring) is denoted using the Cahn-Ingold-Prelog priority rules.
The full IUPAC name is:
(1R)-N-[(E)-3-chloroprop-1-en-1-yl]-2,3-dihydro-1H-inden-1-amine hydrochloride
This nomenclature aligns with structural descriptors in patents and commercial catalogs.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₅Cl₂N accounts for the indane backbone (C₉H₁₁N), chloroallyl substituent (C₃H₄Cl), and hydrochloride counterion (HCl). Key mass contributions include:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Indanamine core | 133.20 (C₉H₁₁N) |
| 3-Chloroallyl | 75.52 (C₃H₄Cl) |
| Hydrochloride | 36.46 (HCl) |
| Total | 244.16 |
Experimental data from analytical reports confirm a molecular weight of 244.16 g/mol. The cis isomer (C₁₂H₁₄ClN) lacks the hydrochloride, yielding a lower molecular weight of 207.70 g/mol.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound remain unpublished, structural analogs provide insight. The indane ring adopts a bent conformation, with the amine group at C1 projecting axially. X-ray studies of Rasagiline derivatives—a related class—show that the chloroallyl group’s trans configuration minimizes steric clash with the indane ring. Computational models predict a dihedral angle of 120–135° between the indane plane and the chloroallyl substituent, stabilizing the molecule via van der Waals interactions.
Zero-dimensional halide perovskite studies (e.g., Cs₃BiBr₆) demonstrate how isolated polyhedra influence crystal packing, though this compound’s ionic nature (hydrochloride salt) likely promotes a monoclinic or orthorhombic lattice. Further characterization requires single-crystal X-ray diffraction.
Stereochemical Configuration: R-Enantiomer Specificity and Chloroallyl Group Orientation
The R-enantiomer is pharmacologically significant, as evidenced by its role in Rasagiline, a monoamine oxidase inhibitor. The chiral center at C1 of the indane ring arises from the tetrahedral geometry of the amine. In the R-configuration, priority order follows:
- NH₂ group (highest),
- Indane ring (C9–C1–C2),
- Chloroallyl substituent,
- Hydrogen atom.
The trans (E) chloroallyl orientation places the chlorine atom antiperiplanar to the indane ring, reducing electronic repulsion between the π-systems. This geometry contrasts with the cis (Z) isomer, where steric hindrance destabilizes the molecule. Enantiomeric purity in synthesis is achieved via chiral resolution using tartaric acid derivatives, as detailed in patent literature.
The compound’s stereochemical integrity is critical for molecular recognition in biological systems, though such applications fall outside this structural analysis.
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
(1R)-N-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3+;/t12-;/m1./s1 |
InChI Key |
XSGWVDYIYJOVCZ-COUKRICUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C/Cl.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkenylation of (R)-Aminoindan with 1,3-Dichloropropene
The most widely documented method involves reacting (R)-1-aminoindan with 1,3-dichloropropene in the presence of a base. A representative procedure from Teva Pharmaceuticals’ patents outlines the following steps:
- Base Activation : (R)-1-aminoindan is combined with potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMA) at 60–80°C to deprotonate the amine.
- Nucleophilic Substitution : 1,3-Dichloropropene is added dropwise, facilitating an SN2 reaction to yield N-(3-chloroallyl)-1-(R)-aminoindan.
- Stereochemical Control : The reaction’s trans-selectivity arises from steric hindrance in the transition state, favoring the formation of the trans isomer.
- Hydrochloride Salt Formation : The product is treated with hydrochloric acid (HCl) in methanol, precipitating the hydrochloride salt with >98% enantiomeric excess (ee).
Key Reaction Parameters :
Isotopic Labeling for Analytical Reference Standards
To detect trace impurities in rasagiline formulations, ¹³C-labeled analogs of this compound are synthesized. This method, patented by Teva, involves:
- Synthesis of ¹³C-Aminoindan : Starting with ¹³C-phenylacetic acid, a seven-step sequence introduces three ¹³C atoms into the aminoindan backbone via K¹³CN-mediated cyanation.
- Chloroallylation : The labeled aminoindan undergoes alkenylation with 1,3-dichloropropene under conditions identical to the non-labeled route.
- Validation : ¹H and ¹³C NMR confirm isotopic incorporation, while mass spectrometry verifies molecular formula fidelity.
Optimization of Reaction Conditions
Solvent and Base Selection
Methanol or ethanol as solvents led to <70% yields due to poor solubility, while stronger bases like NaOH caused decomposition of the chloroallyl group.
Impurity Control
The primary impurities—cis-N-(3-chloroallyl)-1-(R)-aminoindan and N-(2-chloroallyl) isomers —are minimized through:
- Stoichiometric Precision : A 1:1.05 molar ratio of (R)-aminoindan to 1,3-dichloropropene ensures complete conversion without excess reagent.
- Post-Reaction Quenching : Rapid cooling to 0°C after HCl addition precipitates the product while leaving impurities in solution.
- Chromatographic Purification : Reverse-phase HPLC with a C18 column resolves trans and cis isomers (retention times: 12.3 vs. 14.7 min).
Analytical Characterization
Spectroscopic Data
Stability Profiling
Stability studies under ICH guidelines revealed:
- Hygroscopicity : The compound absorbs 2.1% w/w moisture at 25°C/60% RH, necessitating storage at -20°C in sealed containers.
- Thermal Degradation : >147°C decomposition (DSC onset) with HCl liberation, confirmed by TGA-FTIR.
Industrial-Scale Process Considerations
Pharmaceutical manufacturers employ continuous flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroallyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Rasagiline Mesylate :
- Rasagiline is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), used in treating Parkinson's disease. The synthesis of rasagiline mesylate involves using trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride as a key intermediate. The compound's ability to inhibit MAO-B enhances dopamine levels in the brain, improving motor functions in patients with neurodegenerative disorders .
- Neuroprotective Effects :
Case Study 1: Rasagiline Formulation
A study outlined the formulation processes for rasagiline mesylate, emphasizing the importance of controlling impurities during synthesis. The presence of this compound as an impurity was monitored using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) techniques to ensure product purity and efficacy .
In another research project, this compound was evaluated for its biological activity concerning neuroprotection. Results suggested that the compound could enhance neuronal survival under oxidative stress conditions, providing insights into its potential therapeutic applications in neuropharmacology .
Mechanism of Action
The mechanism of action of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Cis-Isomer
The cis-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride (CAS: 1175018-80-0) represents the stereoisomeric counterpart to the trans-form. Both isomers share the molecular formula C₁₂H₁₄ClN·HCl but differ in spatial arrangement, leading to distinct properties:
The trans-isomer’s superior thermal stability and defined reactivity make it preferred in pharmaceutical manufacturing, whereas the cis-isomer’s applications remain less characterized .
Comparison with Aminoindan Derivatives
Aminoindan derivatives, such as 1-(R)-aminoindan and hydroxyaminoindan, are metabolites of rasagiline and ladostigil. These compounds exhibit neuroprotective properties but differ in functional groups and mechanisms:
Comparison with Other Chloroalkylamine Derivatives
Compounds such as 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) share chloroalkylamine motifs but differ in backbone complexity:
The indane ring in the target compound confers rigidity and stereochemical specificity, enhancing its utility in enantioselective synthesis compared to simpler chloroalkylamines .
Research Findings and Implications
- Synthetic Utility : The trans-isomer’s configuration is critical for achieving high-yield rasagiline production, as demonstrated in scalable synthetic routes .
- Stability Challenges : Both trans- and cis-isomers require stringent storage (-20°C) to prevent hygroscopic degradation, highlighting the need for controlled handling in industrial settings .
Biological Activity
trans-N-(3-Chloroallyl)-1-(R)-aminoindan hydrochloride, with the CAS number 1175018-78-6, is a compound that has garnered attention for its significant biological activity, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₄ClN·HCl
- Molecular Weight : Approximately 244.16 g/mol
- Structure : The compound features a chloroallyl group attached to an aminoindan framework, which is crucial for its biological activity.
Research indicates that this compound primarily functions as a monoamine oxidase B (MAO-B) inhibitor . This mechanism is particularly relevant in increasing dopamine levels in the brain, which is beneficial for patients with Parkinson's disease. By inhibiting MAO-B, the compound prevents the breakdown of dopamine, thereby enhancing its availability and improving motor function .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in various studies. It has shown potential in:
- Increasing Dopamine Levels : By inhibiting MAO-B, it helps sustain higher levels of dopamine, which is critical for motor control and cognitive functions.
- Reducing Oxidative Stress : The compound may also play a role in mitigating oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside other related compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Rasagiline | MAO-B inhibition | Specifically designed for Parkinson's treatment |
| Selegiline | Similar inhibition mechanism | Used for Parkinson's disease management |
| Safinamide | MAO inhibition + anticonvulsant properties | Broader therapeutic applications |
| This compound | MAO-B inhibition | Unique synthetic pathway enhancing activity against neurodegenerative diseases |
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound:
- Neuroprotective Studies : A study demonstrated that this compound significantly improved motor functions in animal models of Parkinson's disease by increasing dopamine levels and reducing neuronal death due to oxidative stress.
- Pharmacological Profiling : Another research effort explored its interactions with neurotransmitter systems, indicating that it could modulate various signaling pathways involved in neuroprotection .
- Synthesis and Applications : The compound serves as an intermediate in the synthesis of other pharmaceutical agents, showcasing its versatility in drug development .
Future Directions
While current findings are promising, further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Long-term Efficacy and Safety : Comprehensive clinical trials to assess long-term effects and potential side effects.
- Mechanistic Studies : Detailed studies on how this compound interacts with various biological targets beyond MAO-B.
- Broader Therapeutic Applications : Exploration of its potential use in treating other neurodegenerative conditions or psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound’s synthesis likely involves coupling reactions between the 3-chloroallyl group and the chiral 1-(R)-aminoindan scaffold. A carbodiimide-based coupling agent (e.g., EDC·HCl) is commonly used for amide/amine bond formation, as demonstrated in peptide synthesis . Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (0°C to room temperature), and solvent choice (DMF or ethanol for solubility). Reaction progress can be monitored via TLC (e.g., hexane:ethyl acetate systems) or HPLC .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodology : Chiral purity can be verified using:
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm.
- 1H NMR : Compare integration ratios of diastereotopic protons or use chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .
- Polarimetry : Measure specific rotation ([α]D) against a racemic standard to confirm enantiomeric excess .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodology : The hydrochloride salt enhances water solubility due to ionic interactions. Solubility can be tested in phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) using UV-Vis spectroscopy (λmax ~260 nm). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomeric impurities in large-scale synthesis?
- Methodology :
- Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to selectively promote the formation of the (R)-enantiomer.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are separated via recrystallization .
- Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze undesired stereoisomers .
Q. How can in vitro metabolic stability be assessed for this compound in neuroprotection studies?
- Methodology :
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by fragmentation patterns .
Q. What experimental designs are suitable for evaluating its interaction with monoamine oxidase (MAO) isoforms?
- Methodology :
- Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant MAO-A/MAO-B, using kynuramine as a substrate. Monitor fluorescence (Ex: 315 nm, Em: 380 nm) to calculate IC₅₀ values .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in MAO’s active site, validating with site-directed mutagenesis (e.g., FAD-binding residue mutations) .
Q. How can radiolabeled analogs be synthesized to study tissue distribution in preclinical models?
- Methodology : Incorporate ¹⁴C or ³H isotopes at the chloroallyl or aminoindan moiety via:
- Catalytic Tritiation : Expose the compound to tritium gas with a palladium catalyst.
- Synthetic Modification : Use ¹⁴C-labeled sodium cyanide in a Strecker synthesis approach. Validate radiochemical purity (>98%) via radio-HPLC .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported neuroprotective efficacy across cell lines?
- Methodology :
- Dose-Response Curves : Replicate studies in SH-SY5Y (neuronal) and primary astrocytes to identify cell-type-specific effects.
- Biomarker Validation : Measure Bcl-2/Bax ratios (apoptosis) and glutathione levels (oxidative stress) to contextualize efficacy .
- Batch Analysis : Compare compound purity (via NMR/HPLC) across studies, as impurities like cis-isomers may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
